molecular formula C8H4KNO2S B8067097 3-Cyano-3-(2-thienyl)acrylic acid potassium salt

3-Cyano-3-(2-thienyl)acrylic acid potassium salt

Cat. No.: B8067097
M. Wt: 217.29 g/mol
InChI Key: BBQSCGRDQRRBAX-UHFFFAOYSA-M
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Description

3-Cyano-3-(2-thienyl)acrylic acid potassium salt is an organic compound with the molecular formula C8H6KNO2S It is a potassium salt derivative of 3-cyano-3-(2-thienyl)acrylic acid, which features a cyano group and a thienyl group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-(2-thienyl)acrylic acid potassium salt typically involves the reaction of 3-cyano-3-(2-thienyl)acrylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water or an aqueous solution

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable processes. These can include continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-(2-thienyl)acrylic acid potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

3-Cyano-3-(2-thienyl)acrylic acid potassium salt has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-Cyano-3-(2-thienyl)acrylic acid potassium salt involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-3-(2-furyl)acrylic acid potassium salt
  • 3-Cyano-3-(2-pyridyl)acrylic acid potassium salt
  • 3-Cyano-3-(2-phenyl)acrylic acid potassium salt

Uniqueness

3-Cyano-3-(2-thienyl)acrylic acid potassium salt is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with sulfur-containing aromatic systems are desired.

Properties

IUPAC Name

potassium;3-cyano-3-thiophen-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQSCGRDQRRBAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of thiophene-2-acetonitrile 20 (Aldrich, Milwaukee, Wis.) (80.6 g, 0.655 mol) in MeOH (1.3 L) was added glyoxylic acid (63.3 g, 0.688 mol). To the reaction solution was added portion-wise over 10 minutes potassium tert-butoxide (77.2 g, 0.688 mol). A nitrogen atmosphere was applied, and the solution was brought to reflux. After 6 h, the reaction was warmed to room temperature, filtered, and washed with copious amounts of MeOH. After drying under reduced pressure, 100 g of 21 as a white crystalline solid was obtained.
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
63.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
77.2 g
Type
reactant
Reaction Step Two
Name

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